![molecular formula C18H16FNO3 B2405983 3-(2-(4-Fluorophenyl)-7-methoxy-1H-indol-3-yl)propanoic acid CAS No. 2138266-51-8](/img/structure/B2405983.png)
3-(2-(4-Fluorophenyl)-7-methoxy-1H-indol-3-yl)propanoic acid
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Overview
Description
The compound is an indole derivative with a propanoic acid group and a fluorophenyl group. Indoles are a class of compounds that are part of many biologically active substances . The fluorophenyl group could potentially alter the properties of the compound, such as its reactivity or bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the fluorophenyl group, and the propanoic acid group . The exact 3D conformation would depend on the specific positions of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the propanoic acid group could impart some degree of polarity to the molecule .Scientific Research Applications
- 3-(2-Fluorophenyl)propionic acid (the simplified form of the compound) exhibits anti-inflammatory effects. Researchers have explored its potential as a nonsteroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
- Researchers have used 3-(4-Fluorophenyl)propionic acid (a derivative of the compound) in the synthesis of 2-oxopiperazine guanidine analogs. These analogs may have applications in medicinal chemistry and drug discovery .
- The compound has been investigated for its potential as a triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ. PPARs play roles in lipid metabolism, glucose homeostasis, and inflammation. The design and synthesis of 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid as a PPAR agonist highlight its multifaceted activity .
- Indole derivatives, including this compound, have diverse biological applications. For instance, indole-3-acetic acid (a related indole compound) acts as a plant hormone produced during tryptophan degradation in higher plants. While not identical, the structural similarity suggests potential plant hormone-like effects .
Anti-Inflammatory Activity
Synthesis of 2-Oxopiperazine Guanidine Analog
PPAR Agonist Design
Plant Hormone Analog
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-23-15-4-2-3-13-14(9-10-16(21)22)17(20-18(13)15)11-5-7-12(19)8-6-11/h2-8,20H,9-10H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHHGVSJHSRMPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2CCC(=O)O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid |
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